molecular formula C15H11NO B15068100 5-([1,1'-Biphenyl]-4-yl)oxazole

5-([1,1'-Biphenyl]-4-yl)oxazole

Cat. No.: B15068100
M. Wt: 221.25 g/mol
InChI Key: NYNARXWLYNVTRK-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-4-yl)oxazole is a heterocyclic compound that features an oxazole ring fused with a biphenyl group. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-([1,1’-Biphenyl]-4-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-biphenylcarboxylic acid with an amino alcohol, followed by cyclodehydration to form the oxazole ring . Another approach involves the use of nitriles and aldehydes in the presence of catalysts to facilitate the formation of the oxazole ring .

Industrial Production Methods: Industrial production of 5-([1,1’-Biphenyl]-4-yl)oxazole may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-([1,1’-Biphenyl]-4-yl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring .

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which can influence its biological activity. The compound may act on enzymes, receptors, and other biomolecules, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

    Oxazoline: Similar to oxazole but with a saturated nitrogen atom.

    Thiazole: Contains a sulfur atom instead of oxygen.

    Imidazole: Contains two nitrogen atoms in the ring.

Uniqueness: 5-([1,1’-Biphenyl]-4-yl)oxazole is unique due to its specific structural arrangement, which combines the properties of both the biphenyl and oxazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-(4-phenylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-17-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNARXWLYNVTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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